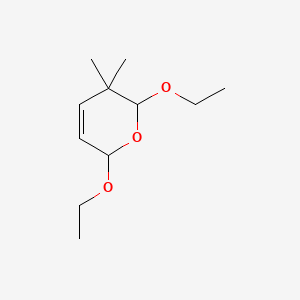
2,6-Diethoxy-3,3-dimethyl-3,6-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diethoxy-3,3-dimethyl-3,6-dihydro-2H-pyran is an organic compound belonging to the pyran family. This compound is characterized by its unique structure, which includes two ethoxy groups and a dimethyl group attached to a dihydropyran ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethoxy-3,3-dimethyl-3,6-dihydro-2H-pyran can be achieved through several methods. One common method involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Diethoxy-3,3-dimethyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more reduced forms.
Substitution: Substitution reactions can replace one or more functional groups in the compound with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2,6-Diethoxy-3,3-dimethyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: This compound can be used in studies involving enzyme reactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,6-Diethoxy-3,3-dimethyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. It may also interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid methyl ester
- 2,5-Dichloro-2,5-dimethyl-2,5-dihydropyran
Uniqueness
2,6-Diethoxy-3,3-dimethyl-3,6-dihydro-2H-pyran is unique due to its specific structure, which includes two ethoxy groups and a dimethyl group. This unique structure gives it distinct chemical properties and reactivity compared to other similar compounds. Its versatility in various chemical reactions and applications in different scientific fields further highlights its uniqueness.
Properties
CAS No. |
327-65-1 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
2,6-diethoxy-3,3-dimethyl-2,6-dihydropyran |
InChI |
InChI=1S/C11H20O3/c1-5-12-9-7-8-11(3,4)10(14-9)13-6-2/h7-10H,5-6H2,1-4H3 |
InChI Key |
YIHDVHOKLASBJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C=CC(C(O1)OCC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















